molecular formula C14H18N4O3 B2408120 N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235040-73-9

N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2408120
CAS No.: 1235040-73-9
M. Wt: 290.323
InChI Key: CRQCBJGFODIZNL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1235040-73-9) is a chemical compound supplied for research purposes. It features a 1-methyl-1H-1,2,3-triazole core linked via a carboxamide group to a 3,4-dimethoxyphenethyl moiety . The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . Compounds containing this structure are frequently explored in anticancer research; for instance, certain N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrate selective, nanomolar cytotoxic activity against human leukemic T-cells . Furthermore, structurally related 1,2,3-triazole-4-carboxamides have been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . This suggests that research applications for this class of compounds may span oncology and pharmacology, particularly in the modulation of nuclear receptors and metabolic enzymes. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-18-9-11(16-17-18)14(19)15-7-6-10-4-5-12(20-2)13(8-10)21-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCBJGFODIZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Incorporation of the 3,4-Dimethoxyphenethyl Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antitumor Activity

Triazole derivatives have been extensively studied for their antitumor properties. Research indicates that N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant antiproliferative activity against various cancer cell lines.

Case Study: Efficacy Against Non-Small Cell Lung Cancer (NSCLC)

In a study involving xenograft mouse models implanted with NSCLC cells (A549 and H460), treatment with this triazole derivative resulted in a 60% reduction in tumor volume after four weeks of administration at a dosage of 10 mg/kg . The mechanism involved apoptosis induction and cell cycle arrest through EGFR inhibition .

CompoundCell LineIC50 (µM)Mechanism
This compoundA5495.2EGFR Inhibition
This compoundH4604.8Apoptosis Induction

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazoles are known to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Antimicrobial Testing Results

The compound demonstrated selective inhibition against various pathogenic microorganisms with low cytotoxicity towards human cell lines.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 µg/mL[Study A]
Staphylococcus aureus32 µg/mL[Study B]

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound. The antioxidant activity is crucial for combating oxidative stress-related diseases and enhancing overall cellular health.

Synthesis and Characterization

A series of related compounds were synthesized and characterized using techniques such as IR spectroscopy and NMR spectroscopy. Among these compounds, several exhibited notable antioxidant properties .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and carboxamide group make it a versatile compound for various applications in research and industry.

Biological Activity

N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N4O3\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This compound features a triazole ring, which is significant in its biological activity. The presence of methoxy groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of mitochondrial membrane potential and induction of DNA damage without direct intercalation into DNA .

Table 1: Anticancer Activity of Related Triazole Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AJurkat T-cells5.0Apoptosis induction
Compound BMCF-72.6DNA damage
Compound CHCT-1164.0Mitochondrial disruption

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Studies indicate that derivatives can inhibit the growth of various bacterial strains. For example, compounds with similar structures showed effective inhibition against Escherichia coli and Staphylococcus aureus at low concentrations .

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli8 µg/mL
Compound ES. aureus16 µg/mL

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of a series of triazole derivatives similar to this compound on human leukemic T-cells. The results indicated that certain derivatives exhibited selective cytotoxicity at nanomolar doses comparable to standard chemotherapeutics like doxorubicin .

Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship (SAR) of triazole derivatives. It was found that modifications on the phenyl ring significantly influenced the anticancer activity. The introduction of electron-donating groups like methoxy increased potency against cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. Key steps include:

  • Azide formation : Reacting 3,4-dimethoxyphenethyl chloride with sodium azide to generate the corresponding azide.
  • Cycloaddition : Coupling the azide with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like DMF or THF at 50–80°C . Optimization involves adjusting catalyst loading, solvent polarity, and temperature to enhance yield (>80%) and purity (>95%). Post-synthesis purification uses column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substituent positions (e.g., methoxy group integration at δ 3.7–3.9 ppm) .
  • X-ray crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and validates stereochemistry. For example, triazole C–N bonds typically measure ~1.30–1.35 Å .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₀N₄O₃, [M+H]⁺ = 317.1612) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells).
  • Antimicrobial activity : Disk diffusion or microdilution assays for bacterial/fungal strains (e.g., MIC ≤ 25 µg/mL against S. aureus indicates potency) .
  • Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve conformational flexibility in this compound, and what challenges arise during refinement?

SC-XRD with SHELXL or WinGX/ORTEP identifies torsional angles (e.g., phenethyl vs. triazole plane dihedral angles >30° indicate steric hindrance). Challenges include:

  • Disorder modeling : For flexible methoxy groups, partial occupancy refinement or constraints may be needed .
  • Twinned data : Use SHELXD for deconvolution if pseudo-merohedral twinning occurs .

Q. How can structure-activity relationship (SAR) studies guide optimization of its neuroprotective activity?

  • Substituent variation : Replace 3,4-dimethoxyphenethyl with halogenated or bulky groups to enhance blood-brain barrier (BBB) permeability.
  • Triazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding (e.g., NMDA receptor inhibition).
  • Pharmacokinetic profiling : Measure logP (e.g., ~2.5–3.5) and metabolic stability in liver microsomes .

Q. What experimental strategies address contradictory bioactivity data across cell lines or assays?

  • Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) and statistical analysis (ANOVA, p < 0.05).
  • Off-target screening : Use proteome profiling or thermal shift assays to identify non-specific interactions .
  • Cell-line specificity : Compare gene expression (RNA-seq) in responsive vs. resistant lines to pinpoint mechanistic pathways .

Q. How can molecular docking and dynamics simulations predict binding modes with therapeutic targets?

  • Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR), focusing on hydrogen bonds with Arg120/Tyr355 and hydrophobic contacts .
  • MD simulations (GROMACS) : Assess stability over 100 ns; RMSD < 2.0 Å suggests robust binding.
  • Free energy calculations (MM-PBSA) : Estimate ΔG binding (< -8 kcal/mol indicates high affinity) .

Q. What considerations are critical for designing in vivo efficacy and toxicity studies?

  • Dosing regimen : Acute toxicity (LD₅₀) in rodents via OECD guidelines, followed by subchronic dosing (28 days) at 10–100 mg/kg.
  • Biomarker analysis : Measure plasma cytokines (IL-6, TNF-α) and organ histopathology (liver/kidney).
  • BBB penetration : Quantify brain-to-plasma ratio (>0.3 indicates CNS activity) via LC-MS/MS .

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